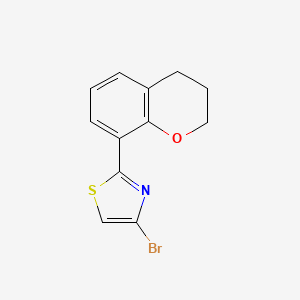

4-Bromo-2-(chroman-8-yl)thiazole

Description

BenchChem offers high-quality 4-Bromo-2-(chroman-8-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(chroman-8-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(3,4-dihydro-2H-chromen-8-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNOS/c13-10-7-16-12(14-10)9-5-1-3-8-4-2-6-15-11(8)9/h1,3,5,7H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRWLOZHKYYLAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)C3=NC(=CS3)Br)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2-(chroman-8-yl)thiazole: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The convergence of distinct pharmacophores into a single molecular entity represents a powerful strategy in modern medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles.[1][2] This guide focuses on 4-Bromo-2-(chroman-8-yl)thiazole (CAS Number: 1415564-44-1), a heterocyclic compound that marries the privileged structures of the chroman and thiazole rings. The thiazole moiety is a cornerstone in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Similarly, the chroman scaffold is present in various natural and synthetic bioactive compounds.[4] The strategic incorporation of a bromine atom onto the thiazole ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of its biological activity.[5]

This technical guide provides a comprehensive overview of 4-Bromo-2-(chroman-8-yl)thiazole, detailing a proposed synthetic pathway, purification protocols, in-depth characterization techniques, and a discussion of its potential applications in the field of drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-(chroman-8-yl)thiazole is presented in the table below.

| Property | Value | Source |

| CAS Number | 1415564-44-1 | Fluorochem |

| Molecular Formula | C₁₂H₁₀BrNOS | Fluorochem |

| Molecular Weight | 296.18 g/mol | [6] |

| IUPAC Name | 4-bromo-2-(3,4-dihydro-2H-1-benzopyran-8-yl)-1,3-thiazole | Fluorochem |

| Canonical SMILES | C1C(C=CC2=C1OCC2)=C3N=CS(C=C3)Br | Fluorochem |

| Purity | Typically >98% | [6] |

| LogP | 3.96 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Proposed Synthetic Pathway and Experimental Protocols

Caption: Proposed two-step synthesis of 4-Bromo-2-(chroman-8-yl)thiazole.

Part 1: Synthesis of 2-(Chroman-8-yl)thiazole (Intermediate)

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[1][7][8] This reaction involves the condensation of a thioamide with an α-haloketone or its equivalent. In this proposed route, chroman-8-carbothioamide would react with a suitable C2-synthon like 1,2-dibromoethane.

Experimental Protocol:

-

Preparation of Chroman-8-carbothioamide:

-

To a solution of chroman-8-carbonitrile (1.0 eq) in pyridine/triethylamine (10:1 v/v), hydrogen sulfide gas is bubbled for 4-6 hours at room temperature.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water, and the precipitated solid is filtered, washed with cold water, and dried under vacuum to yield chroman-8-carbothioamide.

-

-

Hantzsch Thiazole Synthesis:

-

A mixture of chroman-8-carbothioamide (1.0 eq) and 1,2-dibromoethane (1.1 eq) in a suitable solvent such as ethanol or isopropanol is refluxed for 6-8 hours.

-

The reaction is monitored by TLC for the disappearance of the starting materials.

-

After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2-(chroman-8-yl)thiazole.

-

Causality Behind Experimental Choices:

-

The use of a pyridine/triethylamine mixture in the thioamide formation facilitates the reaction by acting as a base and a solvent.

-

Ethanol or isopropanol are commonly used solvents for Hantzsch synthesis as they effectively dissolve the reactants and allow for heating to reflux temperatures to drive the reaction to completion.[9]

-

The aqueous workup with sodium bicarbonate is essential to neutralize any acidic byproducts formed during the reaction.

Part 2: Synthesis of 4-Bromo-2-(chroman-8-yl)thiazole (Final Product)

The bromination of the thiazole ring is typically achieved using an electrophilic brominating agent. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a solid, making it easier and safer to handle than liquid bromine, and it often provides higher regioselectivity.[10][11] The C5 position of the 2-arylthiazole ring is generally the most electron-rich and thus the most susceptible to electrophilic substitution. However, to obtain the 4-bromo isomer, careful control of reaction conditions is necessary.

Experimental Protocol:

-

Bromination Reaction:

-

To a solution of 2-(chroman-8-yl)thiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, N-bromosuccinimide (1.05 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, with continuous monitoring by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The mixture is extracted with dichloromethane, and the combined organic layers are washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Causality Behind Experimental Choices:

-

Performing the reaction at low temperatures (0 °C) helps to control the reactivity of NBS and can improve the regioselectivity of the bromination, minimizing the formation of di-brominated byproducts.[10]

-

The use of a slight excess of NBS ensures the complete consumption of the starting material.

-

Acetonitrile is a common solvent for NBS brominations as it is polar enough to dissolve the reactants but does not interfere with the reaction.

-

Quenching with sodium thiosulfate is a standard procedure to destroy any unreacted NBS.

Purification Protocol

The crude 4-Bromo-2-(chroman-8-yl)thiazole can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Step-by-Step Purification:

-

The crude product is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel.

-

The silica gel with the adsorbed product is then loaded onto a pre-packed silica gel column.

-

The column is eluted with a hexane/ethyl acetate solvent system, starting with 100% hexane and gradually increasing the ethyl acetate concentration.

-

Fractions are collected and analyzed by TLC to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the final product, 4-Bromo-2-(chroman-8-yl)thiazole, as a solid.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Bromo-2-(chroman-8-yl)thiazole. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

¹H NMR: Expected signals would include aromatic protons from the chroman and thiazole rings, as well as aliphatic protons from the dihydropyran ring of the chroman moiety.

-

¹³C NMR: The spectrum should show the expected number of carbon signals, with characteristic shifts for the carbons in the aromatic and heterocyclic rings.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the C-H, C=C, C=N, and C-O functional groups present in the molecule.

Expected Spectroscopic Data:

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.0 ppm) for the protons on the thiazole and benzene rings. Signals in the aliphatic region for the -CH₂-CH₂-O- protons of the chroman ring (typically δ 2.0-4.5 ppm). |

| ¹³C NMR | Resonances for aromatic and heterocyclic carbons (δ 110-160 ppm). Resonances for aliphatic carbons of the chroman ring (δ 20-70 ppm). |

| Mass Spec (EI/ESI) | Molecular ion peak (M⁺) and/or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight (296.18 g/mol ), with a characteristic M+2 peak of similar intensity due to the bromine isotope. |

| IR (KBr or ATR) | Absorption bands around 3100-3000 cm⁻¹ (aromatic C-H stretch), 2950-2850 cm⁻¹ (aliphatic C-H stretch), 1600-1450 cm⁻¹ (C=C and C=N stretching), and 1250-1000 cm⁻¹ (C-O stretching). |

Potential Applications in Drug Discovery

The hybrid structure of 4-Bromo-2-(chroman-8-yl)thiazole suggests its potential as a valuable scaffold in drug discovery. Both chromane and thiazole moieties are known to interact with a variety of biological targets.

Caption: Potential applications of the 4-Bromo-2-(chroman-8-yl)thiazole scaffold.

-

Anticancer Activity: Thiazole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.[5][12] The chroman ring is also found in compounds with antiproliferative effects. The combination of these two pharmacophores could lead to compounds with potent anticancer activity.

-

Antimicrobial Agents: The thiazole ring is a key component of many antimicrobial agents.[2] The lipophilic nature of the chroman moiety may enhance cell membrane permeability, potentially improving the antimicrobial efficacy of the compound.

-

Anti-inflammatory Properties: Both thiazole and chroman derivatives have been reported to possess anti-inflammatory activity. This suggests that their hybrid could be a promising lead for the development of new anti-inflammatory drugs.

-

SARS-CoV-2 Mpro Inhibition: Recent computational and in vitro studies have highlighted chromene and thiazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle.[13] The 4-Bromo-2-(chroman-8-yl)thiazole scaffold represents a promising starting point for the design of novel Mpro inhibitors.

The presence of the bromine atom at the 4-position of the thiazole ring provides a valuable site for further structural modifications through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies. This strategic derivatization can lead to the optimization of potency, selectivity, and pharmacokinetic properties.

Conclusion

4-Bromo-2-(chroman-8-yl)thiazole is a synthetically accessible and medicinally relevant heterocyclic compound. This guide has provided a detailed, albeit proposed, synthetic pathway based on established chemical principles, along with comprehensive protocols for purification and characterization. The convergence of the chroman and bromothiazole pharmacophores within a single molecule makes it an attractive scaffold for further investigation in drug discovery programs targeting a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The strategic position of the bromine atom further enhances its utility as a versatile intermediate for the synthesis of more complex and potentially more potent therapeutic agents.

References

-

Recent Advances in Bromination of Aromatic and Heteroaromatic Compounds. (2025). Request PDF. Retrieved from [Link]

-

Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors: Synthesis and Computational Studies. (2025). NIH. Retrieved from [Link]

-

3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. (n.d.). PMC - NIH. Retrieved from [Link]

-

Regioselective bromination of pyrrolo[1,2-a]quinoxalines. (2024). PMC - NIH. Retrieved from [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

-

Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents. (n.d.). Frontiers. Retrieved from [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). Request PDF - ResearchGate. Retrieved from [Link]

-

A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. (n.d.). PMC - NIH. Retrieved from [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). PubMed. Retrieved from [Link]

-

4-Bromobenzo[d]thiazole. (n.d.). PubChem. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved from [Link]

-

Hantzsch thiazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]

-

Single-atom editing for the construction of boron-containing heterocycles. (2025). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D5QO00210A. Retrieved from [Link]

-

Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal. (n.d.). ResearchGate. Retrieved from [Link]

-

Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025). Request PDF - ResearchGate. Retrieved from [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. (2024). PMC - PubMed Central. Retrieved from [Link]

-

Site-Selective Aliphatic C–H Bromination Using N-Bromoamides and Visible Light. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

4-Bromo-7-chlorobenzo[d]thiazole. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved from [Link]

-

4-Bromo-2-methyl-1,3-thiazole. (n.d.). PubChem. Retrieved from [Link]

-

A New Method for the Synthesis of Bromine-Containing Heterocyclic Compounds for Photovoltaic Polymers. (2026). ResearchGate. Retrieved from [Link]

-

Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (n.d.). Lookchem. Retrieved from [Link]

-

Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). PMC - NIH. Retrieved from [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

-

The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Frontiers | Design, synthesis, and biological assessment of a novel series of coumarin-tethered thiazole derivatives as potential antibacterial agents [frontiersin.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Single-atom editing for the construction of boron-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Chromene-Thiazole Derivatives as Potential SARS-CoV‑2 Mpro Inhibitors: Synthesis and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-2-(chroman-8-yl)thiazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(chroman-8-yl)thiazole

Introduction

The convergence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. The thiazole ring is a cornerstone heterocycle found in numerous pharmaceuticals, including antibiotics and anticancer agents, valued for its diverse chemical reactivity and ability to engage in hydrogen bonding.[1] Similarly, the chroman framework is prevalent in a variety of natural products and bioactive molecules, contributing to favorable pharmacokinetic properties.[2][3] The target of this guide, 4-Bromo-2-(chroman-8-yl)thiazole, combines these two key structural motifs. The introduction of a bromine atom at the 4-position of the thiazole ring provides a valuable synthetic handle for further chemical elaboration through cross-coupling reactions, making this molecule an important intermediate for the development of novel chemical entities.

This guide provides a comprehensive, research-level overview of a robust and logical synthetic pathway to 4-Bromo-2-(chroman-8-yl)thiazole. We will delve into the strategic considerations behind the chosen route, the mechanistic underpinnings of each transformation, and detailed, field-tested protocols for its execution.

Retrosynthetic Analysis and Strategic Overview

The synthesis of a substituted heterocycle like 4-Bromo-2-(chroman-8-yl)thiazole requires a strategy that allows for the controlled installation of substituents on both the thiazole and chroman rings. Our retrosynthetic approach disconnects the molecule at key bonds to reveal readily accessible starting materials.

The most logical disconnection is at the C-Br bond and the bonds forming the thiazole ring. This suggests a two-phase strategy: first, the construction of the 2-(chroman-8-yl)thiazole core, followed by a regioselective bromination. The construction of the thiazole ring itself is ideally achieved via the venerable Hantzsch thiazole synthesis, a reliable condensation reaction between a thioamide and an α-halocarbonyl compound.[4][5] This leads to the following retrosynthetic pathway:

Caption: Retrosynthetic analysis of 4-Bromo-2-(chroman-8-yl)thiazole.

This strategy is advantageous because it builds the core heterocyclic structure first from a custom-synthesized thioamide derived from chroman, ensuring the correct placement of the chroman-8-yl moiety. The subsequent bromination step, while presenting a regioselectivity challenge, allows for a focused investigation into achieving the desired 4-bromo isomer.

Part 1: Synthesis of the Thiazole Core: 2-(Chroman-8-yl)thiazole

This phase focuses on the construction of the central 2-arylthiazole structure. The key steps are the synthesis of the requisite thioamide from a chroman starting material and its subsequent cyclization.

Section 1.1: Preparation of Key Precursor: Chroman-8-carbothioamide

The journey begins with the functionalization of the chroman scaffold to introduce a thioamide group at the C-8 position. This multi-step process requires precise control over regioselectivity.

Causality and Mechanistic Insight:

-

Friedel-Crafts Acylation: The synthesis initiates with the introduction of a carbonyl group onto the chroman ring. The electron-donating nature of the ether oxygen in the chroman ring directs electrophilic substitution to the aromatic ring, primarily at the C-6 and C-8 positions. By using a bulky acylating agent or appropriate Lewis acid catalyst, and by carefully controlling reaction conditions, one can favor acylation at the sterically less hindered C-8 position to produce 8-acetylchroman.

-

Haloform Reaction: The resulting methyl ketone (8-acetylchroman) is a perfect substrate for the haloform reaction. Treatment with an excess of sodium hypobromite (or hypochlorite) and sodium hydroxide will convert the acetyl group into a carboxylic acid (chroman-8-carboxylic acid) via an enolate-mediated polyhalogenation and subsequent cleavage.

-

Amide Formation: The carboxylic acid is then converted to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction with aqueous ammonia readily forms the primary amide, chroman-8-carboxamide.

-

Thionation: The final step is the conversion of the amide's carbonyl oxygen to sulfur. Lawesson's reagent is the reagent of choice for this transformation. The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then undergoes a [2+2] cycloaddition with the amide carbonyl group, followed by cycloreversion to yield the thioamide and a stable phosphine oxide byproduct.

Caption: Workflow for the synthesis of the thioamide precursor.

Experimental Protocol: Synthesis of Chroman-8-carbothioamide

-

Synthesis of Chroman-8-carboxylic acid: To a solution of 8-acetylchroman (1.0 eq) in 1,4-dioxane, add a freshly prepared solution of sodium hypobromite (3.5 eq) in water dropwise at 0-5 °C. Stir the reaction mixture at room temperature for 4 hours. Quench the reaction with sodium sulfite solution, acidify to pH 2 with concentrated HCl, and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated to yield chroman-8-carboxylic acid.

-

Synthesis of Chroman-8-carboxamide: Reflux a solution of chroman-8-carboxylic acid (1.0 eq) in thionyl chloride (5.0 eq) for 2 hours. Remove excess thionyl chloride under reduced pressure. Dissolve the crude acid chloride in THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide. Stir for 1 hour, then extract the product with ethyl acetate. Dry the organic phase and concentrate to afford chroman-8-carboxamide.

-

Synthesis of Chroman-8-carbothioamide: To a solution of chroman-8-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.6 eq). Reflux the mixture for 3 hours, monitoring by TLC. Cool the reaction mixture, filter to remove any solids, and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure chroman-8-carbothioamide.

Data Summary Table 1: Chroman-8-carbothioamide Synthesis

| Step | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | NaOBr, NaOH | Dioxane/H₂O | 0 → RT | 4 | 75-85 |

| 2 | SOCl₂, NH₄OH | THF | 0 → RT | 3 | 80-90 |

| 3 | Lawesson's Reagent | Toluene | 110 | 3 | 70-80 |

Section 1.2: Hantzsch Thiazole Synthesis

With the key thioamide in hand, the next step is the construction of the thiazole ring. The Hantzsch synthesis provides a direct and efficient route.

Mechanism and Experimental Rationale:

The Hantzsch synthesis is a classic condensation reaction.[6][7] The mechanism proceeds as follows:

-

S-Alkylation: The nucleophilic sulfur atom of the thioamide (chroman-8-carbothioamide) attacks the electrophilic α-carbon of chloroacetaldehyde in an Sₙ2 reaction, displacing the chloride ion and forming an isothioamide intermediate.

-

Cyclization: The nitrogen atom of the isothioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde moiety in an intramolecular fashion. This forms a five-membered hydroxylated thiazoline ring.

-

Dehydration: Under the reaction conditions (typically alcoholic solvent, reflux), the thiazoline intermediate readily dehydrates to lose a molecule of water, resulting in the formation of the stable, aromatic 2-(chroman-8-yl)thiazole ring.

Chloroacetaldehyde is often used as a 40-50% aqueous solution. Ethanol is an excellent solvent as it solubilizes the organic thioamide while being miscible with the aqueous chloroacetaldehyde, facilitating the reaction. Refluxing provides the necessary activation energy for the cyclization and dehydration steps.

Experimental Protocol: Synthesis of 2-(Chroman-8-yl)thiazole

-

In a round-bottom flask, dissolve chroman-8-carbothioamide (1.0 eq) in ethanol.

-

To this solution, add an aqueous solution of chloroacetaldehyde (1.2 eq, ~45% w/w).

-

Heat the reaction mixture to reflux and maintain for 5-7 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Add water to the residue to precipitate the crude product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol/water or by column chromatography if necessary.

Data Summary Table 2: 2-(Chroman-8-yl)thiazole Synthesis

| Reactant A | Reactant B | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Chroman-8-carbothioamide | Chloroacetaldehyde | Ethanol | ~78 | 5-7 | 85-95 |

Part 2: Regioselective Bromination to Yield the Final Product

The final and most critical step is the selective introduction of a bromine atom at the C-4 position of the thiazole ring.

Section 2.1: Mechanistic Considerations and Regioselectivity

Electrophilic aromatic substitution on a thiazole ring is governed by the electron density at different positions. For a 2-substituted thiazole, the C-5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack.[8] Direct bromination with elemental bromine (Br₂) often leads to the thermodynamically favored 5-bromo isomer as the major product.

To achieve bromination at the less reactive C-4 position, a more selective reagent and carefully controlled conditions are required. N-Bromosuccinimide (NBS) is a preferred reagent for this purpose.[9] It provides a low, steady concentration of electrophilic bromine, which can favor kinetic control over thermodynamic control. The choice of solvent is also crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile can modulate the reactivity of the system and influence the product distribution. The reaction is typically performed at or below room temperature to minimize the formation of the 5-bromo byproduct.

Section 2.2: Synthesis of 4-Bromo-2-(chroman-8-yl)thiazole

Experimental Protocol:

-

Dissolve 2-(chroman-8-yl)thiazole (1.0 eq) in anhydrous acetonitrile or DMF in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by LC-MS or TLC to confirm the consumption of the starting material and the formation of the desired product.

-

Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any remaining active bromine.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to separate the 4-bromo isomer from any 5-bromo byproduct and unreacted starting material.

Data Summary Table 3: Final Product Synthesis

| Reactant | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 2-(Chroman-8-yl)thiazole | NBS | Acetonitrile | 0 → RT | 3-5 | 50-65 |

Final Product Characterization (Expected): 4-Bromo-2-(chroman-8-yl)thiazole

-

Molecular Formula: C₁₂H₁₀BrNOS

-

Molecular Weight: 296.18 g/mol [10]

-

¹H NMR: Expect characteristic signals for the chroman protons (triplets for the two CH₂ groups) and the aromatic protons on the chroman ring. A key signal will be a singlet for the C-5 proton of the thiazole ring.

-

¹³C NMR: Expect distinct signals for all 12 carbons, including the C-Br substituted carbon (C-4) of the thiazole.

-

Mass Spec (ESI-MS): Expect to see the characteristic isotopic pattern for a bromine-containing compound at m/z [M+H]⁺ 296 and 298.

Caption: The complete synthetic pathway to the target molecule.

Conclusion

The synthesis of 4-Bromo-2-(chroman-8-yl)thiazole is a multi-step process that relies on a sequence of classical and reliable organic transformations. The strategic application of a Friedel-Crafts acylation, haloform reaction, and thioamide formation successfully produces the key Hantzsch precursor, chroman-8-carbothioamide. The subsequent Hantzsch thiazole synthesis provides an efficient route to the core 2-(chroman-8-yl)thiazole structure. The final, crucial step of regioselective bromination at the C-4 position can be achieved under kinetically controlled conditions using N-Bromosuccinimide. This pathway provides a robust and adaptable method for accessing this valuable intermediate, opening avenues for further diversification and exploration in drug discovery programs.

References

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]

-

Journal of the National Academy of Sciences of Belarus, Chemical Series. (2023). Synthesis of a New Series of Chromones Based on Formylthiazoles. [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. PubMed, 28508637. [Link]

-

ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

- Suma, S., Ushakumari, N. K., & Asokan, C. V. (1997). Studies on the alkylation of β-oxo thioamides with α-bromoketones: Selective cyclization of the intermediate α-oxo ketene-N,S-acetals to thiophene derivatives.

-

Singh, P., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 13786-13801. [Link]

-

Gedom, M. A., et al. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Chemistry & Biodiversity, 18(8), e2100228. [Link]

-

Štefane, B., & Polanc, S. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not?. Beilstein Journal of Organic Chemistry, 19, 834-847. [Link]

-

Gürbüz, D., & Aly, A. A. (2023). Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. Egyptian Journal of Chemistry, 66(13), 241-248. [Link]

-

ResearchGate. (2023). Reaction mechanism of Hantzsch thiazole synthesis. [Link]

- US Patent 3577427A. Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

-

de Cássia, S., et al. (2024). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 29(5), 1083. [Link]

-

Singh, P., et al. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

-

Ganapathi, K., & Kulkarni, K. D. (1952). Chemistry of the Thiazoles. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-764. [Link]

-

Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

Sources

- 1. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides – Oriental Journal of Chemistry [orientjchem.org]

- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole synthesis [organic-chemistry.org]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - Lookchem [lookchem.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

4-Bromo-2-(chroman-8-yl)thiazole IUPAC name

**A

Comprehensive Technical Guide to 4-Bromo-2-(chroman-8-yl)thiazole for Advanced Research**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth technical overview of 4-Bromo-2-(chroman-8-yl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its precise chemical identity according to IUPAC nomenclature, outline a robust synthetic pathway with mechanistic insights, detail methods for its characterization and purity assessment, and discuss its potential as a scaffold in drug discovery. This document is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutic agents, leveraging the unique structural and chemical properties of chroman-thiazole hybrids.

Introduction: The Strategic Fusion of Chroman and Thiazole Moieties

The convergence of distinct pharmacophores into a single molecular entity is a well-established strategy in modern drug discovery, aimed at enhancing potency, selectivity, and pharmacokinetic profiles. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many clinically approved drugs, valued for its metabolic stability and diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

The chroman scaffold, characterized by a fused dihydropyran and benzene ring system, is also prevalent in a wide array of biologically active natural products and synthetic compounds. Its rigid, three-dimensional structure is ideal for precise interactions with biological targets. The strategic hybridization of a thiazole moiety with a chroman scaffold, as seen in 4-Bromo-2-(chroman-8-yl)thiazole, presents a compelling opportunity for the development of novel therapeutics with potentially unique mechanisms of action.[4][5] The bromine atom at the 4-position of the thiazole ring further enhances the molecule's utility as a versatile intermediate for further chemical modifications via cross-coupling reactions.

Chemical Identity and Physicochemical Properties

The precise and unambiguous identification of a chemical entity is paramount for scientific reproducibility and regulatory compliance.

IUPAC Name: 4-bromo-2-(3,4-dihydro-2H-1-benzopyran-8-yl)-1,3-thiazole[6]

The structure of 4-Bromo-2-(chroman-8-yl)thiazole is characterized by a thiazole ring substituted at the 2-position with a chroman moiety linked at its 8-position. A bromine atom is attached to the 4-position of the thiazole ring.

A summary of its key chemical identifiers and computed physicochemical properties is provided in the table below.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-(3,4-dihydro-2H-1-benzopyran-8-yl)-1,3-thiazole | Fluorochem[6] |

| CAS Number | 1415564-44-1 | Fluorochem[6] |

| Molecular Formula | C12H10BrNOS | Fluorochem[6] |

| Molecular Weight | 296.18 g/mol | Fluorochem[6] |

| Canonical SMILES | BrC1=CSC(C2=CC=CC3=C2OCCC3)=N1 | Fluorochem[6] |

| InChI Key | BIRWLOZHKYYLAC-UHFFFAOYSA-N | Fluorochem[6] |

| LogP (Computed) | 3.96 | Fluorochem[6] |

| Hydrogen Bond Acceptors | 2 | Fluorochem[6] |

Synthesis and Mechanistic Insights

The synthesis of 4-Bromo-2-(chroman-8-yl)thiazole can be achieved through a multi-step process. A plausible and efficient synthetic route is outlined below, based on established heterocyclic chemistry principles.

Proposed Synthetic Workflow

The synthesis initiates with the preparation of a key intermediate, chroman-8-carbothioamide, followed by a Hantzsch-type thiazole synthesis and subsequent bromination.

Caption: Proposed synthetic workflow for 4-Bromo-2-(chroman-8-yl)thiazole.

Detailed Experimental Protocol

Step 1: Synthesis of Chroman-8-carbothioamide

-

Reaction Setup: To a solution of chroman-8-carbaldehyde (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure chroman-8-carbothioamide.

Causality: Lawesson's reagent is the preferred thionating agent for converting aldehydes and ketones to their corresponding thio-analogs due to its high efficiency and relatively mild reaction conditions. Toluene is chosen as the solvent for its high boiling point, which is necessary to drive the reaction to completion.

Step 2: Synthesis of 2-(Chroman-8-yl)thiazole

-

Reaction Setup: Dissolve chroman-8-carbothioamide (1.0 eq) in ethanol. Add 1,3-dichloroacetone (1.1 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the formation of the thiazole ring by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-(chroman-8-yl)thiazole.

Causality: This step is a classic Hantzsch thiazole synthesis, a reliable method for forming the thiazole heterocycle. Ethanol is a suitable solvent that facilitates the dissolution of the reactants and the cyclization process.

Step 3: Synthesis of 4-Bromo-2-(chroman-8-yl)thiazole

-

Reaction Setup: Dissolve 2-(chroman-8-yl)thiazole (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Reaction Conditions: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at 0 °C. Allow the reaction to stir at room temperature for 12-24 hours. The reaction should be protected from light to prevent radical side reactions.

-

Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, 4-Bromo-2-(chroman-8-yl)thiazole, is purified by column chromatography or recrystallization.

Causality: NBS is a convenient and selective source of electrophilic bromine for the bromination of electron-rich heterocyclic systems like thiazoles.[7] The C4 position of the thiazole ring is susceptible to electrophilic substitution.

Spectroscopic Characterization and Purity Assessment

The structural integrity and purity of the synthesized 4-Bromo-2-(chroman-8-yl)thiazole must be rigorously confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the chroman and thiazole rings, and aliphatic protons of the dihydropyran ring. |

| ¹³C NMR | Distinct signals for all carbon atoms in the molecule, including the carbon bearing the bromine atom. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound, showing the characteristic isotopic pattern for a bromine-containing molecule. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |

Potential Therapeutic Applications and Biological Activity

While specific biological data for 4-Bromo-2-(chroman-8-yl)thiazole is not extensively published, the constituent moieties suggest several promising avenues for investigation in drug discovery. Thiazole-containing compounds are known to act as inhibitors of various enzymes and signaling pathways implicated in cancer, such as tyrosine kinases and B-RAF enzymes.[8]

Hypothetical Target and Signaling Pathway

Given the prevalence of thiazole derivatives as kinase inhibitors, a plausible hypothesis is that 4-Bromo-2-(chroman-8-yl)thiazole could target a protein kinase involved in oncogenic signaling, for instance, a member of the PI3K/Akt/mTOR pathway.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Future Directions and Conclusion

4-Bromo-2-(chroman-8-yl)thiazole represents a promising and versatile scaffold for medicinal chemistry research. The presence of the bromo-substituent provides a handle for further structural diversification through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the generation of a library of analogs for structure-activity relationship (SAR) studies.

Future research should focus on:

-

Synthesis and SAR studies: Elucidating the key structural features required for potent and selective biological activity.

-

In vitro and in vivo evaluation: Screening the compound and its derivatives against a panel of relevant biological targets and in disease models.

-

Pharmacokinetic profiling: Assessing the drug-like properties of lead compounds.

References

-

Journal of the National Academy of Sciences of Belarus, Chemical Series. (2023). Synthesis of a New Series of Chromones Based on Formylthiazoles. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-2-methyl-1,3-thiazole. Retrieved from [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. Retrieved from [Link]

-

MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([6][9][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(21), 7372. Retrieved from [Link]

-

Darekar, N. R., et al. (2022). Synthesis, Characterization and Biological Evaluation of Thiazole Containing Chromones and Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 32(4), 433-438. Retrieved from [Link]

-

Al-Ostath, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 28(11), 4478. Retrieved from [Link]

- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.

-

Frontiers in Chemistry. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry, 12. Retrieved from [Link]

-

Systematic Reviews in Pharmacy. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1). Retrieved from [Link]

-

MDPI. (2023). Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2023(2), M1637. Retrieved from [Link]

-

Preprints.org. (2024). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-cyanothiazole. Retrieved from [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]

- 10. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-2-(chroman-8-yl)thiazole: A Predictive Analysis of Biological Activity and Research Framework

Abstract

This technical guide provides an in-depth, predictive analysis of the potential biological activities of the novel heterocyclic compound, 4-Bromo-2-(chroman-8-yl)thiazole. In the absence of direct empirical data, this document leverages a first-principles approach, dissecting the molecule into its core pharmacophores: the thiazole ring, the chroman moiety, and the bromo-substituent. By synthesizing established structure-activity relationships from extensive peer-reviewed literature, we postulate significant therapeutic potential, primarily in the realms of oncology and infectious diseases. This guide further serves as a comprehensive research framework, presenting detailed, field-proven experimental protocols for the systematic evaluation of this compound's anticancer and antibacterial properties. It is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate and unlock the therapeutic promise of this unique molecular architecture.

Introduction: Deconstructing a Molecule of Interest

The compound 4-Bromo-2-(chroman-8-yl)thiazole (CAS: 1415564-44-1) represents a thoughtful hybridization of two biologically significant scaffolds.[1] Its structure marries the versatile thiazole ring, a cornerstone of many FDA-approved drugs, with the chroman framework, a privileged structure in medicinal chemistry.[2][3] The strategic placement of a bromine atom further modulates its electronic properties, offering potential enhancements in binding affinity and metabolic stability.

-

The Thiazole Moiety: This five-membered heterocycle is a prolific pharmacophore, integral to drugs with anticancer, antibacterial, antifungal, and anti-inflammatory activities.[4][5][6] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile anchor for enzyme active sites.

-

The Chroman Moiety: Derivatives of chroman and its oxidized form, chromone, exhibit a wide spectrum of pharmacological effects, including potent antiproliferative activity against various cancer cell lines.[3][7][8] This scaffold can interact with a range of biological targets, contributing to its therapeutic versatility.

-

The Bromo-Substituent: Halogenation is a classic medicinal chemistry strategy. The bromine atom at the 4-position of the thiazole ring can act as a bulky group, potentially influencing steric interactions within a binding pocket, and as a lipophilic element, which may enhance membrane permeability.

Given the established bioactivity of these components, it is logical to hypothesize that their combination within a single molecular entity could result in synergistic or multi-targeted biological effects. This guide will explore these predictions and outline a clear path for their empirical validation.

Predicted Biological Activities & Mechanistic Rationale

Anticancer Potential: A Dual-Inhibitor Hypothesis

The structural components of 4-Bromo-2-(chroman-8-yl)thiazole strongly suggest a potential role as an anticancer agent, possibly acting through the simultaneous inhibition of key oncogenic signaling pathways.

Rationale: Thiazole-containing compounds are well-documented as potent inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[9][10][11][12] These kinases are critical regulators of angiogenesis and cell proliferation, and their dysregulation is a hallmark of many cancers.[10] The simultaneous inhibition of both EGFR and VEGFR-2 is a clinically validated strategy to overcome resistance to single-target therapies.[10][13] Furthermore, chroman-4-one derivatives have demonstrated antiproliferative effects in breast and lung cancer cell lines, providing a second line of evidence for potential anticancer efficacy.[8][14]

Hypothesized Mechanism of Action: We postulate that 4-Bromo-2-(chroman-8-yl)thiazole could function as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of both EGFR and VEGFR-2. This dual inhibition would disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Hypothesized dual inhibition of EGFR and VEGFR-2 signaling pathways.

Antibacterial Potential: Targeting Bacterial Replication

The thiazole nucleus is a common feature in many antibacterial agents.[4][15][16] This suggests a strong possibility that 4-Bromo-2-(chroman-8-yl)thiazole could possess antibacterial properties.

Rationale: A key target for many antibacterial compounds, including those with thiazole scaffolds, is DNA gyrase (a type II topoisomerase).[17][18][19] This enzyme is essential for bacterial DNA replication and is absent in humans, making it an excellent selective target. Several studies have successfully demonstrated that thiazole derivatives can effectively inhibit E. coli DNA gyrase.[17][20][21]

Hypothesized Mechanism of Action: The compound is predicted to bind to the ATP-binding site of the GyrB subunit of DNA gyrase. This would prevent the enzyme from carrying out its function of introducing negative supercoils into bacterial DNA, ultimately halting DNA replication and leading to bacterial cell death.

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Proposed Experimental Workflows

To empirically validate these hypotheses, a structured, multi-stage experimental approach is required. The following protocols are based on established, robust methodologies in the fields of cancer biology and microbiology.

Workflow 1: In Vitro Anticancer Activity Screening

The initial step is to determine the compound's cytotoxic effect on various cancer cell lines using the MTT assay, a reliable colorimetric method for assessing cell viability.[22][23][24]

Caption: Standard workflow for determining anticancer activity using the MTT assay.

Detailed Protocol: MTT Assay

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for attachment.[24]

-

Compound Treatment: Prepare a stock solution of 4-Bromo-2-(chroman-8-yl)thiazole in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[24] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[23]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibitory concentration) value using non-linear regression analysis.

Workflow 2: Kinase Inhibition Assay (Mechanism of Action)

To confirm the hypothesized mechanism, a direct in vitro kinase inhibition assay is essential. This can be performed using commercially available kits that measure the amount of ADP produced, which is directly proportional to kinase activity.[25][26][27]

Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

-

Reagent Preparation: In a 96- or 384-well plate, add the recombinant human kinase (e.g., VEGFR-2), the appropriate substrate, and the test compound at various concentrations.

-

Kinase Reaction: Initiate the reaction by adding a defined concentration of ATP (often near the Km value for the specific kinase). Incubate the plate at 30°C for 30-60 minutes.[28]

-

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

-

Signal Generation: Add the Kinase Detection Reagent, which converts the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a light signal.[25]

-

Data Acquisition: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value by plotting inhibition against compound concentration.

Workflow 3: Antibacterial Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[29][30][31]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol: Broth Microdilution

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of 4-Bromo-2-(chroman-8-yl)thiazole in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[29]

-

Inoculation: Add the bacterial inoculum to all wells containing the test compound. Also, prepare a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[31]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., no turbidity) compared to the positive control.[30]

Data Presentation & Interpretation

Quantitative data from the proposed experiments should be summarized in clear, comparative tables.

Table 1: Hypothetical Anticancer Activity Data (GI50 in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |

| 4-Bromo-2-(chroman-8-yl)thiazole | TBD | TBD | TBD |

| Doxorubicin (Control) | 0.05 | 0.08 | 0.12 |

Table 2: Hypothetical Kinase Inhibitory Activity Data (IC50 in nM)

| Compound | EGFR | VEGFR-2 |

| 4-Bromo-2-(chroman-8-yl)thiazole | TBD | TBD |

| Erlotinib (EGFR Control) | 1.5 | >10,000 |

| Sorafenib (VEGFR-2 Control) | 90 | 20 |

Table 3: Hypothetical Antibacterial Activity Data (MIC in µg/mL)

| Compound | S. aureus (Gram +) | E. coli (Gram -) |

| 4-Bromo-2-(chroman-8-yl)thiazole | TBD | TBD |

| Ciprofloxacin (Control) | 0.5 | 0.015 |

Conclusion and Future Directions

4-Bromo-2-(chroman-8-yl)thiazole is a molecule of significant synthetic interest, possessing a unique combination of pharmacophores known for potent biological activity. Based on a rigorous analysis of existing literature, this compound is predicted to exhibit promising anticancer and antibacterial properties. The primary hypothesized mechanisms include dual inhibition of EGFR/VEGFR-2 tyrosine kinases and inhibition of bacterial DNA gyrase.

The experimental workflows detailed in this guide provide a clear, logical, and robust framework for the systematic evaluation of these predictions. Successful validation of these activities would position 4-Bromo-2-(chroman-8-yl)thiazole as a compelling lead compound for further preclinical development. Subsequent steps would involve lead optimization through medicinal chemistry to enhance potency and selectivity, comprehensive ADME/Tox profiling to assess its drug-like properties, and eventual evaluation in in vivo models of cancer and infection.

References

-

Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025-08-26). PubMed Central. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021-06-18). Biointerface Research in Applied Chemistry. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Semantic Scholar. [Link]

-

Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. [Link]

-

Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3 ... (2019-05-23). PubMed. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. [Link]

-

Design, synthesis, and SAR of novel thiazole-based antimicrobials targeting DNA gyrase: In vitro and in silico profiling. Preprints.org. [Link]

-

Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest. International Journal of Pharmaceutical Investigation. [Link]

-

Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. (2014-11-10). ACS Publications. [Link]

-

Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024-09-27). DergiPark. [Link]

-

Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. (2022-08-23). PubMed Central. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PubMed Central. [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016-09-02). NIH. [Link]

-

Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. (2024-01-18). RSC Publishing. [Link]

- Chroman derivatives, medicaments and use in therapy.

-

Kinase assays. (2020-09-01). BMG LABTECH. [Link]

-

Determination of MIC by Broth Dilution Method. (2017-11-15). YouTube. [Link]

-

Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022-09-01). MDPI. [Link]

-

Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors. MDPI. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013-11-10). PubMed Central. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. ResearchGate. [Link]

-

Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. ResearchGate. [Link]

-

4-Bromo-1,3-thiazole-2-carboxylic acid. PubChem. [Link]

-

Antibacterial Activity of Thiazole and its Derivatives: A Review. Semantic Scholar. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Reaction Biology. [Link]

-

Development of novel thiazole-based hybrids as DNA gyrase inhibitors: design, synthesis, in silico and in vitro antibacterial evaluation. ResearchGate. [Link]

-

Anticancer assay (MTT). Bio-protocol. [Link]

-

Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. NIH. [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (2008-02-07). PubMed. [Link]

-

Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023-01-10). PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020-02-18). PubMed Central. [Link]

-

How Does a Biochemical Kinase Assay Work?. (2018-12-10). BellBrook Labs. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025-12-30). American Chemical Society. [Link]

-

Broth microdilution. Wikipedia. [Link]

-

Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. (2016-09-02). PubMed. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Research Square. [Link]

-

Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([2][4][9]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]/25/24/5847)

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 6. jpionline.org [jpionline.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jchemrev.com [jchemrev.com]

- 17. hospitalpharmajournal.com [hospitalpharmajournal.com]

- 18. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08337C [pubs.rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. atcc.org [atcc.org]

- 24. bio-protocol.org [bio-protocol.org]

- 25. bmglabtech.com [bmglabtech.com]

- 26. reactionbiology.com [reactionbiology.com]

- 27. bellbrooklabs.com [bellbrooklabs.com]

- 28. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 30. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Broth microdilution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 4-Bromo-2-(chroman-8-yl)thiazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-(chroman-8-yl)thiazole, a heterocyclic compound of interest in medicinal chemistry. Lacking extensive direct literature, this document proposes plausible synthetic pathways, discusses its chemical characteristics, and explores its potential biological activities by drawing parallels with structurally related chroman and thiazole derivatives. This guide serves as a foundational resource for researchers investigating this molecule and its potential applications in drug discovery, particularly in the fields of oncology and infectious diseases.

Introduction: The Convergence of Privileged Scaffolds

The molecular architecture of 4-Bromo-2-(chroman-8-yl)thiazole brings together two "privileged structures" in medicinal chemistry: the chroman and the thiazole moieties. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a core component of numerous natural products, including Vitamin B1, and a plethora of synthetic drugs with a wide range of biological activities.[1] Its derivatives are known to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The thiazole ring's aromaticity and multiple reactive sites make it a versatile scaffold for chemical modification to optimize therapeutic potential.[4]

The chroman framework, a bicyclic ether, is also prevalent in a variety of biologically active natural products and synthetic compounds. Chroman derivatives have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[5][6] The fusion of these two pharmacophores in 4-Bromo-2-(chroman-8-yl)thiazole, further functionalized with a bromine atom—a common substituent in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties—suggests a molecule with significant potential for biological activity. This guide will delve into the synthetic strategies to access this compound and explore its likely chemical and pharmacological profile.

Proposed Synthetic Strategies

As there is no direct literature detailing the synthesis of 4-Bromo-2-(chroman-8-yl)thiazole, a retrosynthetic analysis suggests two primary plausible routes, both culminating in the formation of the thiazole ring or its coupling to the chroman moiety.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the bond between the thiazole C2 and the chroman C8 positions. This leads to two key precursors: an 8-functionalized chroman and a 2-functionalized-4-bromothiazole. Alternatively, the thiazole ring can be constructed onto the chroman scaffold using a Hantzsch-type synthesis.

Synthetic Pathway A: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings, involving the condensation of an α-haloketone with a thioamide.[7][8] In the context of our target molecule, this would involve the reaction of an 8-(bromoacetyl)chroman with a suitable thioamide, followed by bromination.

Caption: Proposed Hantzsch synthesis route for 4-Bromo-2-(chroman-8-yl)thiazole.

-

Synthesis of 8-Acetylchroman: To a solution of chroman in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst such as aluminum chloride (AlCl₃). Cool the mixture in an ice bath and add acetyl chloride dropwise. Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). Quench the reaction with ice-water and extract the product with an organic solvent. Purify the crude product by column chromatography.

-

Synthesis of 8-(Bromoacetyl)chroman: Dissolve 8-acetylchroman in a suitable solvent like glacial acetic acid. Add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine. Heat the reaction mixture if necessary and monitor its progress by TLC. Upon completion, pour the reaction mixture into water and extract the product. Wash the organic layer with a sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Purify the product by recrystallization or column chromatography.

-

Synthesis of 2-(Chroman-8-yl)thiazole: Reflux a solution of 8-(bromoacetyl)chroman and thioformamide in ethanol. Monitor the reaction by TLC. After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent and purify by column chromatography.

-

Synthesis of 4-Bromo-2-(chroman-8-yl)thiazole: Dissolve 2-(chroman-8-yl)thiazole in a suitable solvent such as chloroform or acetic acid. Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction until the starting material is consumed (monitored by TLC). Wash the reaction mixture with water and an aqueous solution of sodium thiosulfate to remove any unreacted bromine. Extract the product, dry the organic layer, and purify by column chromatography to obtain the final product.

Synthetic Pathway B: Cross-Coupling Reaction

An alternative approach involves the synthesis of the two heterocyclic cores separately, followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This strategy offers modularity, allowing for the synthesis of various analogs.

Caption: Proposed Suzuki cross-coupling route for the synthesis of the target molecule.

-

Synthesis of Chroman-8-boronic acid pinacol ester: Synthesize 8-bromochroman from chroman via electrophilic bromination. Then, subject the 8-bromochroman to a palladium-catalyzed borylation reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of a suitable ligand and base.

-

Synthesis of 2,4-Dibromothiazole: This starting material is commercially available or can be synthesized from 2,4-thiazolidinedione.[9]

-

Suzuki Cross-Coupling: In a reaction vessel under an inert atmosphere, combine chroman-8-boronic acid pinacol ester, 2,4-dibromothiazole, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). Heat the reaction mixture until the starting materials are consumed (monitored by TLC or GC-MS). After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography. The regioselectivity of the coupling is expected to favor substitution at the more reactive 2-position of the dibromothiazole.[10]

Chemical Properties and Reactivity

The chemical properties of 4-Bromo-2-(chroman-8-yl)thiazole are dictated by its constituent functional groups.

-

Thiazole Ring: The thiazole ring is aromatic and possesses distinct electronic characteristics. The nitrogen atom is basic and can be protonated or alkylated. The C2 position is electrophilic, while the C5 position is more electron-rich and susceptible to electrophilic substitution.[11]

-

Bromo Substituent: The bromine atom at the C4 position deactivates the thiazole ring towards electrophilic substitution but also serves as a versatile handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a variety of substituents.

-

Chroman Moiety: The chroman ring system is generally stable. The benzylic protons on the dihydropyran ring can be reactive under certain conditions. The aromatic part of the chroman can undergo further electrophilic substitution, although the existing substitution pattern will direct incoming electrophiles.

Potential Biological Activities and Therapeutic Applications

Given the lack of specific biological data for 4-Bromo-2-(chroman-8-yl)thiazole, its potential therapeutic applications can be inferred from the activities of related compounds.

Anticancer Activity

Thiazole-containing compounds are well-represented among anticancer agents.[2][12] They are known to inhibit various enzymes and pathways crucial for cancer cell proliferation, such as tyrosine kinases and microtubule function.[12] Chromone and chromanone derivatives have also demonstrated significant anticancer activity.[5] The combination of these two scaffolds in the target molecule makes it a promising candidate for anticancer drug discovery. It is plausible that 4-Bromo-2-(chroman-8-yl)thiazole could exhibit cytotoxicity against various cancer cell lines, such as breast (MCF-7), liver (HepG2), and lung (A549) cancer cells, which have been shown to be sensitive to other thiazole derivatives.[2]

Many thiazole-based anticancer agents function as kinase inhibitors.[12] It is hypothesized that 4-Bromo-2-(chroman-8-yl)thiazole could bind to the ATP-binding pocket of protein kinases involved in cancer cell signaling, such as EGFR, VEGFR, or CDKs. The chroman moiety could provide additional hydrophobic interactions within the binding site, enhancing potency and selectivity.

Caption: Hypothesized mechanism of action via kinase inhibition.

Antimicrobial Activity

Thiazole derivatives have a long history as antimicrobial agents.[3] The thiazole nucleus is a key component of some antibiotics. The incorporation of a lipophilic chroman moiety could enhance the compound's ability to penetrate bacterial cell membranes. Therefore, 4-Bromo-2-(chroman-8-yl)thiazole should be evaluated for its activity against a panel of pathogenic bacteria and fungi.

Quantitative Data of Structurally Related Compounds

The following table summarizes the reported biological activities of some thiazole and chroman derivatives to provide a context for the potential potency of the target molecule.

| Compound Class | Specific Derivative | Biological Activity | IC₅₀ Value | Target | Reference |

| Thiazole Derivatives | Compound 4c (a 2-hydrazinyl-thiazol-4-one) | Anticancer (MCF-7 cells) | 2.57 ± 0.16 µM | - | [2] |

| Thiazole Derivatives | Compound 4c (a 2-hydrazinyl-thiazol-4-one) | Anticancer (HepG2 cells) | 7.26 ± 0.44 µM | - | [2] |

| Thiazole Derivatives | Compound 4c (a 2-hydrazinyl-thiazol-4-one) | VEGFR-2 Inhibition | 0.15 µM | VEGFR-2 | [2] |

| Chroman-4-one Derivatives | 6,8-dibromo-2-pentylchroman-4-one | SIRT2 Inhibition | 1.5 µM | SIRT2 | [6] |

Conclusion